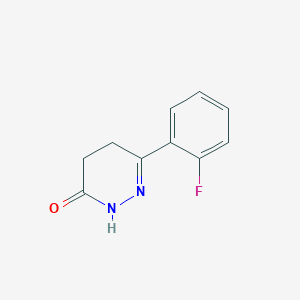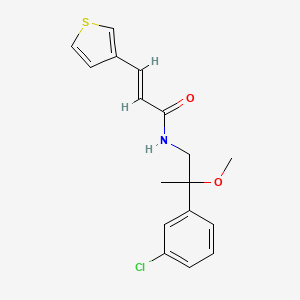
(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(thiophen-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, the types of bonds (covalent, ionic, hydrogen, etc.), bond lengths and angles, and the presence of any functional groups .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .科学的研究の応用
Chemistry and Biochemistry of Acrylamide
Acrylamide, a molecule used worldwide to synthesize polyacrylamide, has numerous applications including soil conditioning, wastewater treatment, and as a solid support for protein separation by electrophoresis. The extensive study of acrylamide's effects across cells, tissues, animals, and humans has heightened interest in its vinyl compound's chemistry, biochemistry, and safety due to its presence in foods formed during processing under conditions that also induce Maillard browning products (Friedman, 2003).
Acrylamide Formation and Mitigation
Research has focused on understanding the formation mechanisms of acrylamide in foods, especially those rich in carbohydrates processed at high temperatures. The link of acrylamide to the Maillard reaction and amino acid asparagine has been crucial in elucidating its chemical formation route during food preparation and processing. This knowledge has spurred efforts in the food industry to mitigate acrylamide formation, considering factors like food composition, presence of sugars, and free amino acids (Taeymans et al., 2004).
Water Soluble Polymers in Medicine
The research into water-soluble polymers, including those derived from acrylamide, has explored their applications in medicine. Polymers like poly[N(2-hydroxypropyl)methacrylamide] have been chosen for their simple preparation and potential in creating derivatives for various medical applications, underscoring the versatility and importance of acrylamide derivatives in developing medical materials (Kálal et al., 1978).
Toxicity and Safety Assessments
The toxicity, genotoxicity, carcinogenicity, reproductive, and developmental effects of acrylamide have been extensively studied, highlighting the importance of understanding both the beneficial applications and potential health risks associated with acrylamide and its derivatives. These studies inform safety assessments and regulatory guidelines for acrylamide use in both industrial applications and consumer products (Dearfield et al., 1988).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(E)-N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-17(21-2,14-4-3-5-15(18)10-14)12-19-16(20)7-6-13-8-9-22-11-13/h3-11H,12H2,1-2H3,(H,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMIFVKDQVQWKG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CSC=C1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CSC=C1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(thiophen-3-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

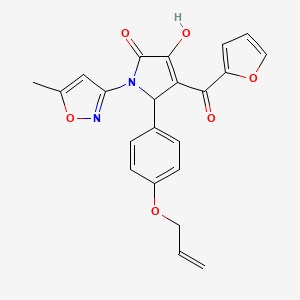
![3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2528434.png)
![Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528435.png)
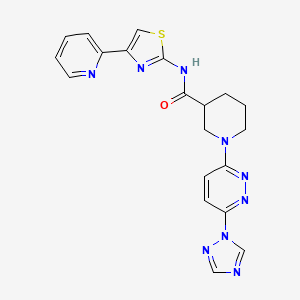
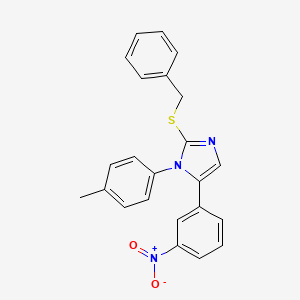
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate](/img/structure/B2528438.png)
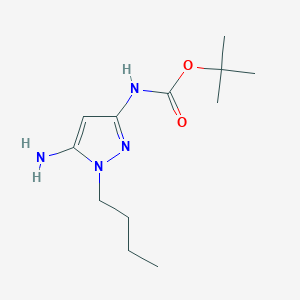
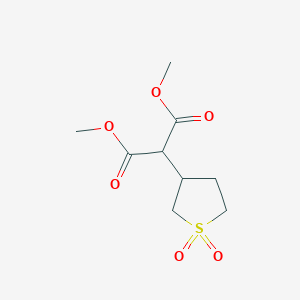
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2528443.png)
![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2528446.png)
![4-(1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2528448.png)
![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2528449.png)
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2528450.png)
